molecular formula C21H24N6 B3460171 1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene

1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene

Cat. No.: B3460171
M. Wt: 360.5 g/mol
InChI Key: RRNSREDJFSQQPN-UHFFFAOYSA-N
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Description

1,9,10,18,19,27-hexazaheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-2,8,11,17,20,26-hexaene is a complex organic compound characterized by its unique heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene involves multiple steps, including cyclization reactions and the use of specific reagents to achieve the desired heptacyclic structure. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.

Scientific Research Applications

1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed molecular pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene stands out due to its unique heptacyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical properties and potential applications. The comparison with similar compounds highlights its unique structural features and reactivity.

Properties

IUPAC Name

1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-4-10-16-13(7-1)19-25(22-16)20-15-9-3-6-12-18(15)24-27(20)21-14-8-2-5-11-17(14)23-26(19)21/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSREDJFSQQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C(=C2C1)N4C(=C5CCCCC5=N4)N6C3=C7CCCCC7=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene
Reactant of Route 2
1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene
Reactant of Route 3
1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene
Reactant of Route 4
1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene
Reactant of Route 5
1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene
Reactant of Route 6
1,9,10,18,19,27-hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-2,8,11,17,20,26-hexaene

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